4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-7-8(2)21-14-11(7)12(16)17-13(18-14)9-3-5-10(6-4-9)15(19)20/h3-6H,1-2H3,(H,19,20)(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVBHMOHJSFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation via Gewald Reaction
The Gewald reaction is pivotal for synthesizing 2-aminothiophene-3-carboxylate derivatives, which serve as precursors for the thieno[2,3-d]pyrimidine core. Using 3-pentanone (to introduce 5,6-dimethyl groups), malononitrile , and sulfur in ethanol with diethylamine as a catalyst, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is formed. This step typically achieves yields of 65–75% under ambient conditions.
Cyclocondensation to Thieno[2,3-d]Pyrimidine
Cyclization of the thiophene intermediate with urea under acidic conditions (dry HCl gas) generates 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-diol . Heating at 200°C for 2 hours yields the diol derivative, which is subsequently chlorinated using phosphoryl chloride (POCl₃) to produce 2,4-dichloro-5,6-dimethylthieno[2,3-d]pyrimidine .
Amination and Benzoic Acid Coupling
Selective amination at the 4-position is achieved by treating the dichloro derivative with ammonia in methanol, yielding 4-amino-2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine . The 2-chloro group is then substituted with 4-carboxyphenylboronic acid via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water (80°C, 12 hours). Final hydrolysis of the boronate ester (if present) yields the target compound with an overall yield of 40–50%.
Direct Nucleophilic Aromatic Substitution
Synthesis of 4-Chloro-Thieno[2,3-d]Pyrimidine Intermediate
Starting from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate , cyclocondensation with acetonitrile in HCl gas produces 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine . This intermediate is critical for subsequent functionalization.
Sequential Substitution Reactions
- Amination : Treatment with methylamine in DMF at 60°C introduces the 4-amino group.
- Benzoic Acid Coupling : The 2-chloro substituent undergoes nucleophilic substitution with 4-hydroxybenzoic acid using NaH as a base in DMF at 0°C to room temperature. The reaction requires 12–18 hours, yielding 55–60% of the ester intermediate, which is hydrolyzed to the carboxylic acid using NaOH in ethanol/water.
One-Pot Multi-Component Approach
Four-Component Reaction Strategy
A green chemistry approach involves reacting 3-pentanone , ethyl cyanoacetate , sulfur , and formamide in the presence of molecular iodine as a catalyst. This one-pot method directly forms the thieno[2,3-d]pyrimidin-4(3H)-one core but requires subsequent oxidation and functionalization steps to introduce the amino and benzoic acid groups.
Post-Modification Steps
- Oxidation : The thienopyrimidinone is oxidized to the corresponding chloride using POCl₃ .
- Coupling : Similar to Method 1, Suzuki coupling with 4-carboxyphenylboronic acid introduces the benzoic acid moiety.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| 1 | Gewald → Cyclocondensation → Suzuki Coupling | 40–50 | High regioselectivity | Multi-step, costly catalysts |
| 2 | Nucleophilic Substitution | 55–60 | Mild conditions | Limited to activated leaving groups |
| 3 | One-Pot Multi-Component | 30–35 | Step economy | Lower yield, requires post-modification |
Critical Reaction Parameters
Chlorination Efficiency
The use of POCl₃ at reflux (110°C, 4 hours) ensures complete conversion of hydroxyl groups to chlorides, crucial for subsequent substitutions.
Coupling Optimization
Suzuki reactions require strict anhydrous conditions and a Pd(0)/Pd(II) catalyst system. Adding tetraethylammonium bromide (TEAB) as a phase-transfer agent improves yields by 10–15%.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidines, including 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Antitumor Activity
The compound has been investigated for its potential antitumor effects. Specific derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting that modifications to the thieno[2,3-d]pyrimidine structure can enhance efficacy against tumors . This has led to ongoing research into its use as a chemotherapeutic agent.
Herbicide Development
The structural characteristics of 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid make it suitable for development as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways can be harnessed to create selective herbicides that target unwanted vegetation while preserving crop health .
Plant Growth Regulators
In addition to herbicides, compounds derived from thieno[2,3-d]pyrimidines are being explored as plant growth regulators. These substances can modulate plant physiological processes such as flowering and fruiting, potentially leading to increased agricultural yields .
Enzyme Inhibition Studies
The compound is also valuable in biochemical research for studying enzyme inhibition mechanisms. By acting as a competitive inhibitor for specific enzymes involved in metabolic pathways, it aids in understanding enzyme kinetics and regulation . This application is critical in drug discovery processes where enzyme targets are identified.
Buffering Agent in Cell Culture
In biological studies, 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid has been utilized as a non-ionic organic buffering agent in cell culture systems. It maintains pH levels conducive for cellular activities during experimental procedures .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The amino group and the thieno[2,3-d]pyrimidine core are key functional groups that facilitate binding to enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one: This compound is structurally similar but lacks the benzoic acid moiety.
(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid: Another related compound with a different functional group.
Uniqueness: 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid stands out due to its combination of the thieno[2,3-d]pyrimidine core and the benzoic acid group, which provides unique chemical and biological properties not found in its analogs.
This comprehensive overview highlights the significance of 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid in various scientific and industrial fields. Its versatile applications and unique structure make it a valuable compound for research and development.
Biological Activity
4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 244.31 g/mol. It is characterized by the presence of a thieno[2,3-d]pyrimidine structure, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄OS |
| Molecular Weight | 244.31 g/mol |
| Stereochemistry | Achiral |
| CAS Number | 121746-18-7 |
Research indicates that 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid exhibits several biological activities:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammatory pathways, particularly through its interaction with p38 MAPK pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antitumor Activity : Studies have indicated that derivatives of this compound can exhibit significant antitumor effects in vitro and in vivo. For example, it has been associated with the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid on breast cancer cells revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways and suppression of cell cycle progression .
Case Study 2: Inflammatory Response
In an experimental model evaluating inflammatory responses, administration of the compound resulted in decreased levels of inflammatory markers in serum samples from treated animals compared to controls. Histological analysis further confirmed reduced inflammation in tissues .
Pharmacological Applications
Given its diverse biological activities, 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid holds promise for several pharmacological applications:
- Anti-inflammatory Drugs : Its ability to inhibit inflammatory pathways positions it as a candidate for developing anti-inflammatory medications.
- Anticancer Agents : The demonstrated antitumor activity supports further investigation for use in cancer therapy.
- Antimicrobial Agents : Its efficacy against various pathogens may lead to the development of new antimicrobial treatments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions. A key intermediate, 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one, is synthesized by reacting malononitrile with 3-mercapto-2-butanone under sodium methoxide catalysis, followed by cyclization with urea. Subsequent functionalization with benzoic acid derivatives introduces the carboxylic acid moiety. Hydrochloride salt formation (if required) is achieved via HCl treatment .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Characterization employs:
- IR Spectroscopy : To identify functional groups (e.g., NH₂, C=O).
- NMR (¹H/¹³C) : For atomic-level structural confirmation (e.g., methyl protons at δ ~2.2 ppm, aromatic protons in thienopyrimidine and benzoic acid regions).
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., observed m/z matching theoretical values).
Example: A related thieno[2,3-d]pyrimidine derivative (C₁₃H₁₄N₄O₂S) showed a molecular ion peak at m/z 306.32 .
Q. What are the documented applications of this compound in food science?
- Methodological Answer : The hydrochloride salt (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride) is approved as a food flavor enhancer in China (GB 1886.347-2021). It acts as a positive allosteric modulator (PAM) for sweet taste receptors (T1R2/T1R3), amplifying the sweetness of carbohydrate sweeteners like sucrose. Studies recommend formulating it into food-grade blends to ensure stability and regulatory compliance .
Advanced Research Questions
Q. What is the molecular mechanism by which this compound enhances sweetness?
- Methodological Answer : The compound binds to the extracellular Venus flytrap (VFT) domain of the T1R2 subunit, stabilizing its active conformation and increasing affinity for sweeteners. Competitive binding assays (e.g., fluorescence resonance energy transfer) and mutagenesis studies are used to map interaction sites. Dose-response curves in cell-based assays (HEK293-T1R2/T1R3) quantify potentiation effects .
Q. Beyond flavor modulation, what biological targets or therapeutic potentials have been explored?
- Methodological Answer : Structural analogs of thieno[2,3-d]pyrimidine exhibit kinase inhibition (e.g., WEE2 kinase in oocyte maturation) and antimicrobial activity. For example:
- Kinase Inhibition : Pyrido[2,3-d]pyrimidin-7-one analogs (e.g., compound 16 in ) inhibit WEE2 with IC₅₀ < 1 µM, validated via ELISA-based phosphorylation assays.
- Antimicrobial Activity : Derivatives with trifluoromethyl groups show MIC values of 8–32 µg/mL against S. aureus and C. albicans .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Methodological Answer : Key challenges include:
- Matrix Interference : Food or biological samples require solid-phase extraction (C18 columns) or liquid-liquid partitioning for purification.
- Detection Sensitivity : HPLC-UV (λ = 254–280 nm) or LC-MS/MS (MRM transitions) are preferred. For example, a related benzoic acid derivative achieved a limit of detection (LOD) of 0.1 ppm using LC-MS/MS .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Contradictions (e.g., flavor vs. kinase inhibition) often stem from structural variations (e.g., substituents, salt forms). Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the thienopyrimidine core and benzoic acid moiety.
- Target Selectivity Profiling : Compare binding affinities across receptors (e.g., T1R2 vs. kinase panels) using radioligand displacement or thermal shift assays.
- In Silico Docking : Molecular dynamics simulations to predict binding modes and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
